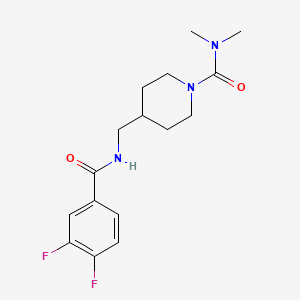

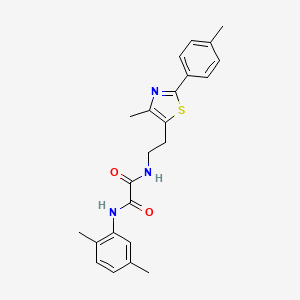

![molecular formula C15H13F3N4OS2 B2734137 2-(甲基(4-(三氟甲基)苯并[d]噻唑-2-基)氨基)-N-(4-甲基噻唑-2-基)乙酰胺 CAS No. 1396846-50-6](/img/structure/B2734137.png)

2-(甲基(4-(三氟甲基)苯并[d]噻唑-2-基)氨基)-N-(4-甲基噻唑-2-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiazoles and imidazoles are important heterocyclic moieties that possess a broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis

Thiazole and imidazole rings can participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The specific reactions that your compound might undergo would depend on the other functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact structure. Some general properties of thiazole and imidazole derivatives include high solubility in water and other polar solvents, and the ability to form hydrogen bonds .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(4-methylthiazol-2-yl)acetamide”, also known as “N-(4-methyl-1,3-thiazol-2-yl)-2-{methyl[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino}acetamide”.

Antioxidant Activity

This compound has shown significant potential as an antioxidant. It can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and various diseases. Studies have demonstrated its ability to neutralize reactive oxygen species (ROS) and other free radicals, making it a valuable candidate for developing antioxidant therapies .

Anti-Tyrosinase Activity

The compound exhibits potent anti-tyrosinase activity, which is essential for applications in skin whitening and treating hyperpigmentation disorders. Tyrosinase is an enzyme responsible for melanin production, and inhibiting its activity can help in reducing pigmentation. This compound has been found to inhibit tyrosinase effectively, making it a promising ingredient in cosmetic formulations .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties, making it effective against a range of bacterial and fungal pathogens. Its ability to disrupt microbial cell walls and inhibit their growth suggests potential applications in developing new antimicrobial agents for medical and agricultural use .

Anti-Inflammatory Effects

The compound has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators. This property is beneficial in treating inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease. Its mechanism involves the suppression of pathways that lead to inflammation, providing a therapeutic approach to managing chronic inflammatory conditions .

Cancer Research

In cancer research, this compound has shown promise as a potential chemotherapeutic agent. It can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. Studies have highlighted its effectiveness against various cancer cell lines, suggesting its potential role in developing new cancer treatments .

Neuroprotective Effects

The neuroprotective effects of this compound are of significant interest in the field of neurodegenerative diseases. It has been found to protect neurons from oxidative stress and apoptosis, which are common features in conditions like Alzheimer’s and Parkinson’s diseases. Its ability to cross the blood-brain barrier and exert protective effects on neural cells makes it a promising candidate for neuroprotective therapies .

Photovoltaic Applications

In the field of materials science, this compound has been explored for its potential in photovoltaic applications. Its unique chemical structure allows it to be used in the development of organic photovoltaic cells, which are essential for converting solar energy into electrical energy. The compound’s ability to absorb light and generate charge carriers makes it suitable for enhancing the efficiency of solar cells .

Fluorescent Probes

The compound’s fluorescent properties make it useful as a fluorescent probe in biochemical and medical research. It can be used to label and visualize biological molecules, cells, and tissues, aiding in various diagnostic and research applications. Its stability and brightness under different conditions enhance its utility in fluorescence microscopy and imaging techniques .

作用机制

The mechanism of action of a compound like this would depend on its specific biological target. Many thiazole and imidazole derivatives show diverse biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antidiabetic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

未来方向

属性

IUPAC Name |

N-(4-methyl-1,3-thiazol-2-yl)-2-[methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N4OS2/c1-8-7-24-13(19-8)20-11(23)6-22(2)14-21-12-9(15(16,17)18)4-3-5-10(12)25-14/h3-5,7H,6H2,1-2H3,(H,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQHZKKWNDQVCOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CN(C)C2=NC3=C(C=CC=C3S2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

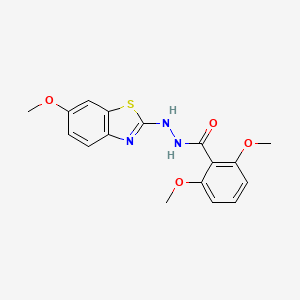

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzamide](/img/structure/B2734054.png)

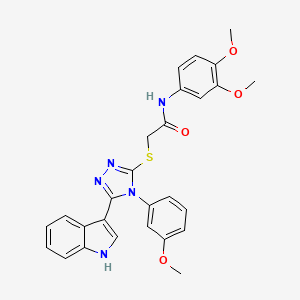

![Tert-butyl N-[(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate](/img/structure/B2734055.png)

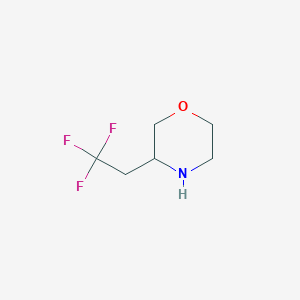

![N-(Cyclopropylmethyl)-N-[(1-ethylpyrazol-4-yl)methyl]prop-2-yn-1-amine](/img/structure/B2734060.png)

![N-(1,3-benzodioxol-5-yl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2734070.png)

![(E)-2-((4-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2734072.png)